![molecular formula C18H21N3S B1242406 1-(4-methylphenyl)ethanone N-(2-phenylethyl)thiosemicarbazone](/img/structure/B1242406.png)
1-(4-methylphenyl)ethanone N-(2-phenylethyl)thiosemicarbazone
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Overview
Description
1-[1-(4-methylphenyl)ethylideneamino]-3-(2-phenylethyl)thiourea is a member of toluenes.
Scientific Research Applications
Spectrophotometric Applications
Thiosemicarbazone derivatives are highlighted for their role in the spectrophotometric determination of various metals. Specifically, 1-(benzimidazol-2-yl) ethanone thiosemicarbazone has been utilized as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt (II), showcasing its effectiveness in forming stable complexes with metals like Fe, Ni, Cu, Zn, Cd, and Hg (Syamasundar, Chari, & Shobha, 2006) (Syamasundar, Chari, & Shobha, 2006).
Antibacterial and Antifungal Applications
Thiosemicarbazone derivatives have been synthesized and screened for antibacterial and antifungal activities. The study conducted by Parekh & Desai (2006) illustrates the promising antibacterial activity of these compounds against Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial applications (Parekh & Desai, 2006).
Antioxidant and Antidiabetic Properties
A study by Tok et al. (2022) reveals the synthesis of novel thiosemicarbazone derivatives with significant antioxidant and antidiabetic properties. The compounds exhibited inhibitory properties against α-glycosidase and α-amylase, suggesting their potential as antidiabetic agents (Tok et al., 2022).
Synthesis and Characterization of Derivatives
The synthesis of thiosemicarbazone derivatives and their characterization through various spectroscopic techniques is a recurring theme in research. Studies emphasize the synthesis of new compounds with potential biological activities, such as anticonvulsant and estrogen receptor modulation (Pandey et al., 2002) (Çalış, Septioğlu, & Aytemir, 2011).
Structural and Molecular Studies
Research also delves into the structural analysis and molecular interactions of thiosemicarbazone derivatives, providing insights into their molecular conformation, crystal structures, and supramolecular assembly. These studies lay the groundwork for understanding the chemical behavior and potential applications of these compounds (Mohamed et al., 2015).
properties
Product Name |
1-(4-methylphenyl)ethanone N-(2-phenylethyl)thiosemicarbazone |
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Molecular Formula |
C18H21N3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C18H21N3S/c1-14-8-10-17(11-9-14)15(2)20-21-18(22)19-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,19,21,22)/b20-15+ |
InChI Key |
XVYRUUGWAWBZML-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=S)NCCC2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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